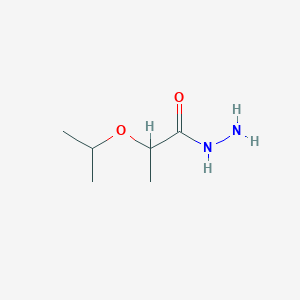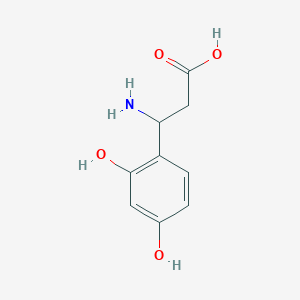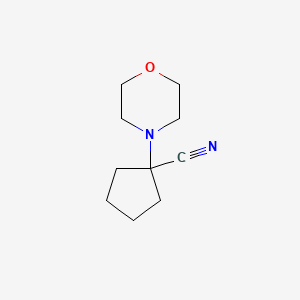
tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Overview
Description
tert-Butyl (3-(1-aminoethyl)phenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic synthesis due to their protective group properties and utility as intermediates in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to tert-butyl carbamates, can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been studied, where lipase-catalyzed transesterification reactions were used to obtain optically pure enantiomers, demonstrating the potential for chiral synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates typically includes a tert-butyl group attached to a carbamate moiety, which can be further modified to introduce various functional groups. This structure is versatile and can be manipulated to produce a wide range of derivatives with different properties and reactivities .
Chemical Reactions Analysis
tert-Butyl carbamates can undergo various chemical transformations, making them valuable building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines . The tert-butyl group itself can serve as a protective group for amines, which can be deprotected under certain conditions to yield the free amine . Additionally, cyclic carbamate formations have been reported using tert-butyldimethylsilyl carbamates, showcasing the ability to construct complex cyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the carbamate functionality. The tert-butyl group is known for its steric bulk, which can affect the reactivity and solubility of the compound. The carbamate group, on the other hand, is a functional group that can participate in various chemical reactions and can also serve as a protective group for amines. The stability and reactivity of these compounds can be tailored by modifying the substituents on the phenyl ring or by introducing additional functional groups .
Scientific Research Applications
Synthesis of Biologically Active Compounds : tert-Butyl (3-(1-aminoethyl)phenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The compound was synthesized from commercially available precursors through steps including acylation, nucleophilic substitution, and reduction, highlighting its utility in complex organic syntheses (Zhao et al., 2017).
Deprotection in Organic Synthesis : This compound is also involved in deprotection reactions in organic synthesis. Aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates, among other groups. This process is characterized by its mildness and high selectivity, preserving the stereochemical integrity of substrates, which is crucial in the synthesis of complex molecules like clarithromycin derivatives (Li et al., 2006).
Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl carbamates showcases their application in producing chiral intermediates. For example, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was resolved using lipase-catalyzed transesterification, yielding optically pure enantiomers. This process is essential for creating chiral building blocks used in the synthesis of chiral organoselenanes and organotelluranes, demonstrating the compound's role in stereochemical manipulations (Piovan et al., 2011).
Photoredox-Catalyzed Cascades : tert-Butyl carbamates have been utilized in photoredox-catalyzed cascades to access novel organic frameworks. Specifically, the amination of o-hydroxyarylenaminones with tert-butyl carbamates led to the formation of 3-aminochromones under mild conditions. These transformations enable the construction of a variety of amino pyrimidines, underscoring the compound's utility in innovative synthetic methodologies (Wang et al., 2022).
Glycosylative Transcarbamylation : The compound finds application in the transformation of tert-butyl carbamates to novel glycoconjugates. This reaction is pivotal for the synthesis of unnatural glycopeptide building blocks, showcasing the compound's role in the development of new materials and potential therapeutic agents (Henry & Lineswala, 2007).
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound is used in the synthesis of n-boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. It prevents unwanted reactions from occurring at the nitrogen atom during a chemical reaction .
Biochemical Pathways
It’s known that n-boc-protected anilines are used in various chemical reactions, suggesting that this compound may play a role in multiple biochemical pathways .
properties
IUPAC Name |
tert-butyl N-[3-(1-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFAZSFGODJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587633 | |
| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886362-19-2 | |
| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1'-Aminoethyl)-1-N-Boc-aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)



